molecular formula C14H21ClFN3 B1585946 3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine CAS No. 306934-74-7

3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine

Cat. No.: B1585946
CAS No.: 306934-74-7
M. Wt: 285.79 g/mol
InChI Key: CEOASWXTZYXWTP-UHFFFAOYSA-N
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Description

3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine is a chemical compound that belongs to the class of piperazine derivatives. This compound has garnered significant attention in the scientific community due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties .

Scientific Research Applications

3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. This interaction can modulate the activity of these receptors, leading to changes in neuronal signaling pathways. The compound’s effects are mediated through its binding to these receptors, which can influence various physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(2-Chloro-6-fluorobenzyl)piperazino]ethylamine
  • 3-[4-(2-Chloro-6-fluorobenzyl)piperazino]butylamine

Uniqueness

Compared to similar compounds, 3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine exhibits unique pharmacological properties due to the specific arrangement of its functional groups. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClFN3/c15-13-3-1-4-14(16)12(13)11-19-9-7-18(8-10-19)6-2-5-17/h1,3-4H,2,5-11,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOASWXTZYXWTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN)CC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381446
Record name 3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306934-74-7
Record name 3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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